molecular formula C18H20N4O3S2 B2989730 Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate CAS No. 1029744-19-1

Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

Cat. No.: B2989730
CAS No.: 1029744-19-1
M. Wt: 404.5
InChI Key: VMGIZEONBACKTN-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiomorpholine ring, a pyrazinyl group, and a benzoate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiomorpholine derivative. This is followed by the introduction of the pyrazinyl group through a thioether formation reaction. The final step involves the acetylation of the amino group on the benzoate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiomorpholine and pyrazinyl groups make it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound is explored for its therapeutic potential. It may serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with molecular targets and pathways. The thiomorpholine ring may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate: is structurally similar to other thioacetamide derivatives and pyrazinyl-containing compounds.

  • Lansoprazole Related Compound B: This compound shares the pyrazinyl group but differs in its functional groups and overall structure.

  • 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthiophenoxyacetic acid: This compound contains a thiazolyl group instead of a thiomorpholine ring.

Uniqueness: The presence of the thiomorpholine ring in this compound sets it apart from other similar compounds. This structural feature contributes to its unique chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-25-18(24)13-2-4-14(5-3-13)21-15(23)12-27-17-16(19-6-7-20-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIZEONBACKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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